molecular formula C5H11N3O B13472257 1-(Azidomethoxy)-2-methylpropane

1-(Azidomethoxy)-2-methylpropane

Katalognummer: B13472257
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: ZGMPEXOBWNBPGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Azidomethoxy)-2-methylpropane is an organic compound characterized by the presence of an azide group attached to a methoxy group, which is further connected to a 2-methylpropane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Azidomethoxy)-2-methylpropane can be synthesized through a multi-step process involving the introduction of the azide group to the methoxy group. One common method involves the reaction of 2-methylpropanol with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Azidomethoxy)-2-methylpropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines or thiols.

    Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.

    Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: Corresponding amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Azidomethoxy)-2-methylpropane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Potential use in drug development for targeted delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Azidomethoxy)-2-methylpropane primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process widely used in click chemistry. This reactivity is exploited in various applications, including bioconjugation and material science.

Vergleich Mit ähnlichen Verbindungen

    1-Azido-2-methylpropane: Lacks the methoxy group, leading to different reactivity and applications.

    2-Azidomethoxypropane: Similar structure but with the azide group attached to a different carbon, affecting its chemical behavior.

    1-(Azidomethoxy)-3-methylbutane: A homologous compound with an additional carbon in the backbone.

Uniqueness: 1-(Azidomethoxy)-2-methylpropane is unique due to the presence of both the azide and methoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C5H11N3O

Molekulargewicht

129.16 g/mol

IUPAC-Name

1-(azidomethoxy)-2-methylpropane

InChI

InChI=1S/C5H11N3O/c1-5(2)3-9-4-7-8-6/h5H,3-4H2,1-2H3

InChI-Schlüssel

ZGMPEXOBWNBPGB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COCN=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.